2-METHYL-1-(3-PYRIDYL)-3-(2,2,2-TRICHLOROETHYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
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Overview
Description
2-METHYL-1-(3-PYRIDYL)-3-(2,2,2-TRICHLOROETHYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(3-PYRIDYL)-3-(2,2,2-TRICHLOROETHYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Pyridyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Trichloroethyl Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced indole derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their activity in various biological systems. This compound might be studied for its potential effects on cellular pathways, enzyme inhibition, or receptor binding.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(3-PYRIDYL)-3-(2,2,2-TRICHLOROETHYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE would depend on its specific biological target. Generally, indole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole: A simpler indole derivative with a methyl group.
3-(2,2,2-Trichloroethyl)-1H-indole: Similar in having the trichloroethyl group.
1-(3-Pyridyl)-1H-indole: Contains the pyridyl group similar to the target compound.
Uniqueness
The uniqueness of 2-METHYL-1-(3-PYRIDYL)-3-(2,2,2-TRICHLOROETHYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-1-pyridin-3-yl-3-(2,2,2-trichloroethyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-10-12(8-16(17,18)19)15-13(5-2-6-14(15)22)21(10)11-4-3-7-20-9-11/h3-4,7,9H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGMHGNCKDTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CN=CC=C3)CCCC2=O)CC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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